![molecular formula C16H17F3N2O4 B2559604 Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate CAS No. 318469-59-9](/img/structure/B2559604.png)
Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate
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Overview
Description
Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate is a chemical compound with the molecular formula C16H17F3N2O4 . It is a solid substance with a molecular weight of 394.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17F3N2O5S/c1-2-25-13(21)9-12-14(22)19-6-7-20(12)26(23,24)11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,19,22) . This code provides a detailed representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.
Scientific Research Applications
Impurity Profile Analysis : This compound, a glycoprotein IIb/IIIa antagonist, was studied for its impurity profile using liquid chromatography-mass spectrometry. This research was significant in the development of the compound for chronic oral treatment of thrombotic disorders (Thomasberger et al., 1999).
Learning and Memory Facilitation : Another study synthesized derivatives of this compound and examined their effects on learning and memory facilitation in mice. The research found that certain doses of the compound significantly improved performance in a water maze test (Li Ming-zhu, 2012).
Stereoselective Synthesis : Research focused on a one-pot, four-component tandem reaction involving this compound for the synthesis of highly functionalized [1,4]-thiazines. The process demonstrated high stereoselectivity and good yields, indicating potential for complex organic synthesis (Indumathi et al., 2007).
Vasodilation Properties : A study synthesized derivatives of this compound and screened them for vasodilation activity. Some derivatives revealed remarkable vasodilation potency, indicating potential therapeutic applications in cardiovascular disorders (Girgis et al., 2008).
Synthesis of Novel Series of α-Ketoamide Derivatives : This compound was used as an additive in the synthesis of α-ketoamide derivatives. The study highlighted its effectiveness in terms of purity and yield, demonstrating its utility in medicinal chemistry (El‐Faham et al., 2013).
Antimicrobial Agent Synthesis : Research included the synthesis of new benzothiazoles with this compound as an intermediate. The synthesized compounds were evaluated for their antimicrobial activity, though the study reported no significant activity (Al-Talib et al., 2016).
Optically Active Piperazines Synthesis : This compound was used in the synthesis of optically active piperazines. The study showed that these piperazines could be synthesized while retaining the configuration of the starting aziridines, indicating potential for chiral synthesis applications (Yahiro & Ito, 1986).
Anti-inflammatory and Analgesic Activity : A study synthesized 3-aroylmethylene-2-piperazinones derivatives and evaluated their anti-inflammatory and analgesic activity. The research aimed to understand the impact of different substituents on biological activity (Milyutin et al., 1994).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[3-oxo-1-[3-(trifluoromethyl)benzoyl]piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c1-2-25-13(22)9-12-14(23)20-6-7-21(12)15(24)10-4-3-5-11(8-10)16(17,18)19/h3-5,8,12H,2,6-7,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUXGBVLOMPGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate |
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